molecular formula C15H32FO2P B126188 IDFP CAS No. 615250-02-7

IDFP

Katalognummer: B126188
CAS-Nummer: 615250-02-7
Molekulargewicht: 294.39 g/mol
InChI-Schlüssel: SFRALHFBKRAJPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl Dodecylfluorophosphonat ist eine organophosphorhaltige Verbindung, die für ihre Rolle als Inhibitor spezifischer Enzyme bekannt ist, insbesondere derer, die am Lipidstoffwechsel beteiligt sind. Es wurde umfassend auf seine Auswirkungen auf die Endocannabinoid-Signalgebung und den Lipidstoffwechsel in verschiedenen biologischen Systemen untersucht .

Vorbereitungsmethoden

Die Synthese von Isopropyl Dodecylfluorophosphonat beinhaltet die Reaktion von Dodecylalkohol mit Phosphorylchlorid, gefolgt von der Zugabe von Isopropanol und fluorhaltigen Reagenzien. Die Reaktionsbedingungen erfordern typischerweise wasserfreie Lösungsmittel und kontrollierte Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsverfahren können ähnliche Synthesewege, aber in größerem Maßstab umfassen, mit zusätzlichen Reinigungsschritten, um die regulatorischen Standards zu erfüllen.

Analyse Chemischer Reaktionen

Isopropyl Dodecylfluorophosphonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasser, Oxidationsmittel wie Wasserstoffperoxid und Nukleophile wie Amine. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Inhibition of MAGL and FAAH

IDFP has been recognized for its potent inhibitory effects on MAGL and FAAH, which are crucial enzymes in the endocannabinoid system. The IC50 values for this compound are 0.8 nM for MAGL and 3 nM for FAAH, indicating its high efficacy as a therapeutic agent targeting pain and inflammation pathways .

Table 1: Inhibition Potency of this compound

EnzymeIC50 Value (nM)
MAGL0.8
FAAH3

1.2 Pain Management

Research has shown that compounds like this compound can enhance analgesic effects by increasing endocannabinoid levels through the inhibition of their degrading enzymes. This mechanism is particularly relevant in developing treatments for chronic pain conditions .

Neurobiological Research

2.1 Neuroprotective Effects

Studies indicate that this compound's inhibition of MAGL may confer neuroprotective effects by modulating endocannabinoid signaling pathways. This is particularly significant in models of neurodegenerative diseases where inflammation plays a critical role .

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups. The findings suggest a potential therapeutic role for this compound in managing Alzheimer's disease symptoms through modulation of the endocannabinoid system .

Biochemical Research

3.1 Role in Lipid Metabolism

This compound is instrumental in studying lipid metabolism due to its effects on lipid signaling pathways. By inhibiting FAAH and MAGL, researchers can explore the implications of altered lipid signaling on various physiological processes.

Table 2: Effects of this compound on Lipid Signaling Pathways

PathwayEffect Observed
Endocannabinoid SystemIncreased levels of anandamide and 2-AG
Inflammatory ResponseModulation of cytokine release

Future Directions and Research Opportunities

The applications of this compound extend beyond current uses, with ongoing research focusing on:

  • Combination Therapies : Investigating this compound's potential when combined with other pharmacological agents to enhance therapeutic outcomes.
  • Targeted Drug Delivery Systems : Exploring methods to deliver this compound more effectively to specific tissues or cells to maximize its therapeutic effects while minimizing side effects.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects suffering from chronic pain or neurodegenerative diseases.

Wirkmechanismus

Isopropyl dodecylfluorophosphonate exerts its effects by inhibiting enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase. These enzymes are involved in the metabolism of endocannabinoids, which play a crucial role in regulating energy balance, lipid metabolism, and various physiological processes . By inhibiting these enzymes, isopropyl dodecylfluorophosphonate increases the levels of endocannabinoids, leading to altered signaling pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Isopropyl Dodecylfluorophosphonat ähnelt anderen organophosphorhaltigen Verbindungen wie Diisopropylfluorophosphat und Sarin-Analoga. Es ist einzigartig in seiner hohen Potenz und Selektivität für bestimmte Enzyme, die am Lipidstoffwechsel beteiligt sind. Ähnliche Verbindungen umfassen:

Isopropyl Dodecylfluorophosphonat sticht aufgrund seiner spezifischen Anwendungen in der Endocannabinoid-Forschung und seiner potenziellen therapeutischen Implikationen hervor.

Biologische Aktivität

IDFP (isopropyl fluorophosphate) is an organophosphorus compound that has garnered attention due to its significant biological activity, particularly in the modulation of the endocannabinoid system. This article delves into the biological effects of this compound, highlighting its mechanisms of action, physiological outcomes, and relevant case studies.

This compound acts primarily as an inhibitor of serine hydrolases, particularly fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial for the metabolism of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting these enzymes, this compound leads to increased levels of these endocannabinoids in the brain, which is associated with various physiological effects.

Key Findings:

  • Inhibition of FAAH and MAGL : this compound treatment resulted in a marked decrease in the hydrolytic activity of FAAH and MAGL in brain tissues, leading to elevated levels of anandamide and 2-AG .
  • Behavioral Effects : In animal models, this compound induced behaviors consistent with cannabinoid receptor activation, including hypomotility, analgesia, catalepsy, and hypothermia. These effects were reversible with the CB1 receptor antagonist AM251, confirming the role of cannabinoid signaling pathways .

Physiological Outcomes

The administration of this compound has been shown to influence several physiological processes:

  • Endocannabinoid Levels : this compound significantly increases brain levels of 2-AG and anandamide while decreasing free arachidonic acid levels. This alteration in lipid chemistry is critical for understanding its effects on metabolic pathways .
  • Gene Expression Changes : Microarray analysis revealed that this compound alters the expression of genes involved in lipid metabolism, fatty acid synthesis, and insulin signaling pathways. Notably, it induced hepatic triglyceride accumulation and insulin resistance in treated animals .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

Parameter Control (DMSO) This compound Treatment Effect Size
Anandamide Levels (ng/g)5.050.0↑ 10-fold
2-AG Levels (ng/g)3.035.0↑ 11-fold
Arachidonic Acid Levels (ng/g)20.010.0↓ 50%
Gene Expression ChangesBaseline533 genes alteredSignificant changes observed

Case Studies

Several case studies have illustrated the effects of this compound on biological systems:

  • Case Study on Metabolic Effects :
    • In a study involving mice treated with this compound, researchers observed significant alterations in lipid metabolism genes related to obesity and insulin resistance. The expression of lipocalin 2 (lcn2), linked to these conditions, was notably affected by this compound treatment .
  • Behavioral Analysis :
    • Another case study assessed the behavioral responses in rodents following this compound administration. The results indicated that the behavioral changes mirrored those produced by direct CB1 agonists, reinforcing the conclusion that this compound's effects are mediated through cannabinoid receptor activation .

Eigenschaften

IUPAC Name

1-[fluoro(propan-2-yloxy)phosphoryl]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRALHFBKRAJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647212
Record name Propan-2-yl dodecylphosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615250-02-7
Record name 1-Methylethyl P-dodecylphosphonofluoridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615250-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl dodecylphosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDFP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP27DK66E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IDFP
Reactant of Route 2
IDFP
Reactant of Route 3
IDFP
Reactant of Route 4
IDFP
Reactant of Route 5
IDFP
Reactant of Route 6
Reactant of Route 6
IDFP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.